FGFR1 and FGFR2 Inhibitory Potency of the 2,6-Difluoro-3-methoxyphenyl Residue vs. Other Fluorination Patterns: Head-to-Head Comparison from a Published Lead Optimization Study
In a systematic structure-activity relationship (SAR) study of 1H-indazol-3-amine derivatives targeting fibroblast growth factor receptors (FGFRs), compound 2a containing the 2,6-difluoro-3-methoxyphenyl residue was identified as the most potent among all fluorination variants evaluated. Compound 2a exhibited FGFR1 IC₅₀ < 4.1 nM and FGFR2 IC₅₀ = 2.0±0.8 nM, values that were superior to other fluorinated and non-fluorinated analogs within the same indazole scaffold series [1]. The study explicitly compared multiple substitution patterns, and the 2,6-difluoro-3-methoxy configuration was selected as the optimal moiety for advancing cellular antiproliferative profiling. In cellular assays, compound 2a demonstrated IC₅₀ values of 25.3±4.6 nM against KG1 acute myeloid leukemia cells and 77.4±6.2 nM against SNU16 gastric cancer cells [1].
| Evidence Dimension | FGFR1 and FGFR2 enzymatic inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | FGFR1 IC₅₀ < 4.1 nM; FGFR2 IC₅₀ = 2.0±0.8 nM (compound 2a bearing the 2,6-difluoro-3-methoxyphenyl residue) |
| Comparator Or Baseline | Other fluorinated indazole analogs within the same series; the 2,6-difluoro-3-methoxyphenyl residue was the most potent among all evaluated fluorination patterns. |
| Quantified Difference | Compound 2a was the most potent FGFR1/FGFR2 inhibitor in the series; other analogs showed inferior IC₅₀ values. |
| Conditions | In vitro enzymatic inhibition assay; FGFR1 and FGFR2 kinase assays; cellular antiproliferation in KG1 (AML) and SNU16 (gastric cancer) cell lines. |
Why This Matters
This quantitative evidence directly establishes the 2,6-difluoro-3-methoxyphenyl motif as a privileged FGFR pharmacophore, guiding procurement decisions for medicinal chemistry programs targeting FGFR-driven cancers.
- [1] Cui J, Peng X, Gao D, Dai Y, Ai J, Li Y. Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorg Med Chem Lett. 2017;27(16):3782-3786. PMID: 28687204. View Source
